N-[2-(aminomethyl)benzyl]-N,N-dimethylamine
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Overview
Description
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine is an organic compound with the molecular formula C10H16N2. It is a derivative of benzylamine, where the benzyl group is substituted with an aminomethyl group and two dimethylamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the dimethylamine group. Another method involves the reductive amination of benzaldehyde with dimethylamine and a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and advanced purification techniques ensures the efficient and consistent production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce primary amines.
Scientific Research Applications
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[2-(aminomethyl)benzyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog with a single amine group.
N,N-Dimethylbenzylamine: Similar structure but lacks the aminomethyl group.
N-Benzyl-N,N-dimethylamine: Another analog with different substitution patterns.
Uniqueness
N-[2-(aminomethyl)benzyl]-N,N-dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUSEDCZUTRDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407153 |
Source
|
Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-77-0 |
Source
|
Record name | N-[2-(aminomethyl)benzyl]-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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